6-amino-1-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
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Overview
Description
6-Amino-1-butyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone is a heterocyclic compound with a pyrimidinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1-butyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone typically involves the reaction of a butylamine derivative with a thiourea derivative under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction mixture is then refluxed for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
On an industrial scale, the production of 6-amino-1-butyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-butyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioxo group to a thiol group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidinones depending on the electrophile used.
Scientific Research Applications
6-Amino-1-butyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-amino-1-butyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In medicinal applications, it may interfere with cellular pathways involved in disease progression, such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
6-Amino-1-butyl-2-oxo-2,3-dihydro-4(1H)-pyrimidinone: Similar structure but with an oxo group instead of a thioxo group.
6-Amino-1-butyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidine: Lacks the carbonyl group at the 4-position.
6-Amino-1-butyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinol: Contains a hydroxyl group at the 4-position.
Uniqueness
6-Amino-1-butyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone is unique due to its thioxo group, which imparts distinct chemical reactivity and potential biological activity compared to its oxo and hydroxyl analogs. This uniqueness makes it a valuable compound for exploring new chemical reactions and biological pathways.
Properties
CAS No. |
16837-10-8 |
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Molecular Formula |
C8H13N3OS |
Molecular Weight |
199.28 g/mol |
IUPAC Name |
6-amino-1-butyl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C8H13N3OS/c1-2-3-4-11-6(9)5-7(12)10-8(11)13/h5H,2-4,9H2,1H3,(H,10,12,13) |
InChI Key |
OHLCCYYHDVPLBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=CC(=O)NC1=S)N |
Origin of Product |
United States |
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